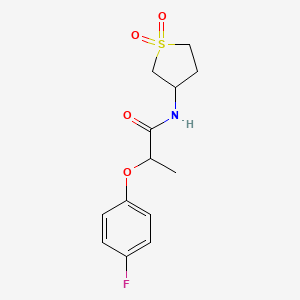
N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Compound X” , is a synthetic organic compound with a complex structure. It belongs to the class of thiolactones and contains both a thiol group (sulfur) and a lactone ring. The compound’s systematic name reflects its chemical composition and functional groups.
Méthodes De Préparation
2.1 Synthetic Routes
Several synthetic routes exist for the preparation of Compound X. Here are two common methods:
-
Thiolactone Formation via Cyclization
- Starting material: 4-fluorophenol (4-FPhOH)
- Reaction steps:
Acylation: 4-FPhOH reacts with to form the corresponding acyl chloride.
Cyclization: The acyl chloride undergoes intramolecular cyclization in the presence of a base (e.g., or ), resulting in the formation of the thiolactone ring.
- Overall reaction:
4-FPhOH+SOCl₂→Compound X
-
Thiolactone Formation via Amide Coupling
- Starting material: 4-fluorophenoxyacetic acid (4-FPhOAcOH)
- Reaction steps:
Activation: 4-FPhOAcOH is activated using a coupling reagent (e.g., ) and a catalyst (e.g., ).
Coupling: The activated acid reacts with to form Compound X.
- Overall reaction:
4-FPhOAcOH+thiolacetic acid→Compound X
2.2 Industrial Production
Industrial-scale production of Compound X typically involves the second method due to its efficiency and scalability. Optimization of reaction conditions, solvent choice, and purification steps ensures high yields.
Analyse Des Réactions Chimiques
Compound X undergoes various chemical reactions:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: Reduction of the lactone ring yields the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups.
Hydrolysis: Compound X can undergo hydrolysis to regenerate the carboxylic acid.
Common reagents and conditions depend on the specific reaction type.
Applications De Recherche Scientifique
Compound X finds applications in:
Medicinal Chemistry: It serves as a scaffold for designing potential drugs targeting specific enzymes or receptors.
Agrochemicals: Compound X derivatives may exhibit herbicidal or fungicidal properties.
Polymer Chemistry: Thiolactones participate in polymerization reactions.
Materials Science: Its unique structure contributes to novel materials.
Mécanisme D'action
The precise mechanism of action for Compound X varies based on its application. In drug development, it may inhibit an enzyme or modulate a signaling pathway. Further research is needed to elucidate specific targets.
Comparaison Avec Des Composés Similaires
Compound X stands out due to its thiolactone moiety and fluorine substitution. Similar compounds include:
Thiolactones: Other thiolactones with different substituents.
Fluorinated Compounds: Those containing a fluorine atom in the aromatic ring.
Propriétés
Formule moléculaire |
C13H16FNO4S |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C13H16FNO4S/c1-9(19-12-4-2-10(14)3-5-12)13(16)15-11-6-7-20(17,18)8-11/h2-5,9,11H,6-8H2,1H3,(H,15,16) |
Clé InChI |
ZITRQXTWNABIBL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1CCS(=O)(=O)C1)OC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B12132482.png)

![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12132493.png)


![4-chloro-N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12132512.png)
![N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-2,5-dichlorobenzenesulfonamide](/img/structure/B12132525.png)
![2-[(3,5,6-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12132526.png)
![3-[(3-chlorophenyl)sulfonyl]-1-cycloheptyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12132528.png)
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide](/img/structure/B12132529.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12132541.png)
![1-(4-Bromophenyl)-2-({5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B12132549.png)
![2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12132557.png)
![4-ethoxy-N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12132558.png)
